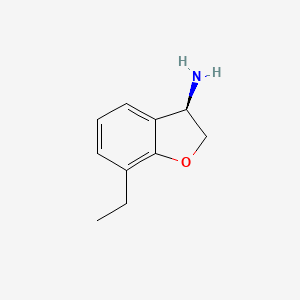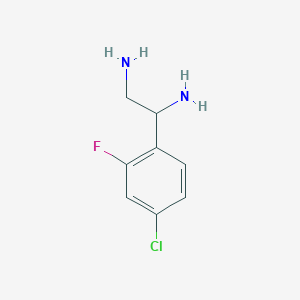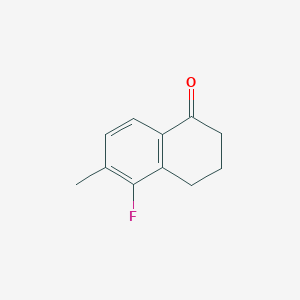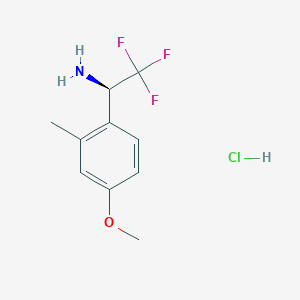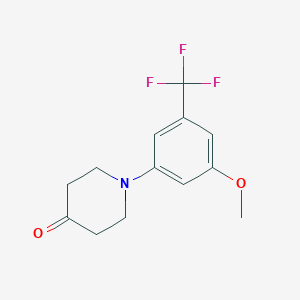![molecular formula C15H10BrFO B13051289 (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is a synthetic organic compound that belongs to the class of dibenzo[b,e]oxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine typically involves multi-step organic reactions. One common method includes the bromination of a precursor dibenzo[b,e]oxepine compound followed by the introduction of a fluorine atom through electrophilic fluorination. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide or silver fluoride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromomethylene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated and de-fluorinated products.
Substitution: Formation of substituted dibenzo[b,e]oxepines with various functional groups.
Scientific Research Applications
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromomethylene and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-(Bromomethylene)-6,11-dihydrodibenzo[b,e]oxepine
- 3-Fluoro-6,11-dihydrodibenzo[b,e]oxepine
- 11-(Chloromethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
Uniqueness
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of both bromomethylene and fluorine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10BrFO |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
(11E)-11-(bromomethylidene)-3-fluoro-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C15H10BrFO/c16-8-14-12-4-2-1-3-10(12)9-18-15-7-11(17)5-6-13(14)15/h1-8H,9H2/b14-8+ |
InChI Key |
CUVMUYMKUVTOBM-RIYZIHGNSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\Br)/C3=C(O1)C=C(C=C3)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=CBr)C3=C(O1)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








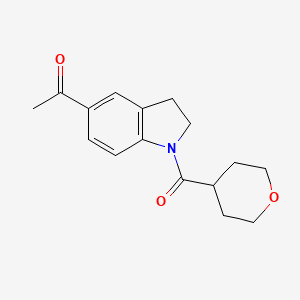
![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
